molecular formula C22H17N3O2S2 B2664098 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 860609-62-7

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine

Cat. No. B2664098
CAS RN: 860609-62-7
M. Wt: 419.52
InChI Key: IGYXBIWQRLGLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the pyrimidine family and has a molecular formula of C22H18N4O2S2.

Scientific Research Applications

Nonlinear Optical Properties and Structural Analysis

The pyrimidine ring is a core structure in many biologically active compounds due to its presence in DNA and RNA as nitrogenous bases. Research on phenyl pyrimidine derivatives, including structures related to 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, has shown significant applications in nonlinear optics (NLO). Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies reveal that these derivatives exhibit promising NLO properties, which are crucial for optoelectronic applications. The structural analysis through DFT at the B3LYP/6-311G(d,p) level provides insights into the electronic properties and molecular interactions, suggesting a considerable NLO character suitable for high-tech applications (Hussain et al., 2020).

Antimicrobial Applications

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies involving sulfanylpyrimidin-4(3H)-one derivatives, which share a similar structural motif with 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, indicate potential antibacterial and antifungal activities. These compounds, particularly those with specific side chains, have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Bassyouni & Fathalla, 2013).

Chemoselective Reactions

Chemoselective reactions involving pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, provide valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry. The selective displacement reactions with amines, under the influence of weak bases, open pathways for the synthesis of novel compounds with varied biological and chemical properties. Such studies contribute to a deeper understanding of the chemical behavior of pyrimidine derivatives and their utility in developing new materials and medicines (Baiazitov et al., 2013).

Crystallographic Studies

Investigations into the crystal structures of pyrimidine derivatives, including those related to 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, enhance our understanding of molecular interactions and stability. Such studies are crucial for designing compounds with desired physical and chemical properties, aiding in the development of more effective and stable materials for various applications (Glidewell et al., 2003).

properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c26-29(27,20-9-5-2-6-10-20)16-18-15-21(28-19-7-3-1-4-8-19)25-22(24-18)17-11-13-23-14-12-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYXBIWQRLGLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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